molecular formula C45H67N5O11 B15194520 Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester CAS No. 145031-48-7

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester

Cat. No.: B15194520
CAS No.: 145031-48-7
M. Wt: 854.0 g/mol
InChI Key: MOAKIYMENIQLRH-LEPHUZGGSA-N
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Description

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, is a potent inhibitor of aspartic proteases. It is a naturally occurring peptide that was first isolated from cultures of various species of Actinomyces. This compound is known for its ability to inhibit pepsin and other acid proteases, making it a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, involves multiple steps. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reactions, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Substitution reactions can take place at the aromatic ring and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, has numerous applications in scientific research:

    Chemistry: Used as a reagent in peptide synthesis and as a standard in chromatography.

    Biology: Employed in studies of protease activity and protein degradation.

    Medicine: Investigated for its potential therapeutic effects in diseases involving protease dysregulation, such as cancer and Alzheimer’s disease.

    Industry: Utilized in the production of protease inhibitors for various applications.

Mechanism of Action

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, exerts its effects by binding to the active site of aspartic proteases, thereby inhibiting their activity. The compound forms a stable complex with the enzyme, preventing substrate binding and subsequent proteolysis. This inhibition is crucial for studying protease function and developing therapeutic agents.

Comparison with Similar Compounds

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, is unique due to its high specificity and potency as an aspartic protease inhibitor. Similar compounds include:

    Pepstatin B: Another potent aspartic protease inhibitor with a slightly different structure.

    Ritonavir: An HIV protease inhibitor used in antiretroviral therapy.

    Saquinavir: Another HIV protease inhibitor with a different chemical structure.

These compounds share the common feature of inhibiting protease activity but differ in their specific targets and applications.

Properties

CAS No.

145031-48-7

Molecular Formula

C45H67N5O11

Molecular Weight

854.0 g/mol

IUPAC Name

methyl (3S)-4-[[(2S)-2-[[5-cyclohexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoate

InChI

InChI=1S/C45H67N5O11/c1-27(2)21-34(38(53)25-40(55)60-6)47-42(56)29(5)46-39(54)24-37(52)35(22-30-13-9-7-10-14-30)48-44(58)41(28(3)4)50-43(57)36(23-31-17-19-33(51)20-18-31)49-45(59)61-26-32-15-11-8-12-16-32/h8,11-12,15-20,27-30,34-38,41,51-53H,7,9-10,13-14,21-26H2,1-6H3,(H,46,54)(H,47,56)(H,48,58)(H,49,59)(H,50,57)/t29-,34?,35?,36-,37?,38-,41-/m0/s1

InChI Key

MOAKIYMENIQLRH-LEPHUZGGSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)OC)O)NC(=O)CC(C(CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)CC(C(CC(=O)OC)O)NC(=O)C(C)NC(=O)CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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